N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide
Description
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(2)11-15-14-10-13(8-9-16(14)22-19-15)18-17(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMMHTGFAHAROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethylaminomethyl Group: The dimethylaminomethyl group is introduced via a Mannich reaction, where the benzoxazole is reacted with formaldehyde and dimethylamine.
Formation of Benzamide Moiety: The final step involves the acylation of the benzoxazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing the dimethylaminomethyl group.
Scientific Research Applications
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the dimethylaminomethyl group can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
Structural Differences :
- The benzisoxazole core (oxygen and nitrogen in positions 1 and 2) is structurally analogous to benzoxazole but differs in heteroatom positioning.
- Position 3 substitution: Chloromethyl group vs. dimethylamino-methyl.
- Position 5 substitution: Acetamide (CH₃CONH-) vs. benzamide (C₆H₅CONH-).
Pharmacological Implications :
- Chloromethyl derivatives are precursors for further functionalization (e.g., nucleophilic displacement to introduce amines or thiols), whereas dimethylamino-methyl groups may directly modulate receptor interactions (e.g., serotonin or dopamine receptors) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Lacks the benzoxazole/benzisoxazole heterocycle, instead featuring a simple benzamide scaffold.
- Substitution: A hydroxy-dimethylethyl group at the amide nitrogen vs. the benzoxazole-linked benzamide in the target compound.
Functional Relevance :
- The absence of a heterocyclic core reduces rigidity and may limit target selectivity in biological systems.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity: Chloromethyl-substituted benzisoxazoles (e.g., ) are more reactive in cross-coupling reactions than dimethylamino-methyl benzoxazoles, which may exhibit stronger non-covalent interactions due to basicity .
- Pharmacological Potential: Benzoxazole derivatives with dimethylamino groups are understudied but may mimic bioactive amines (e.g., serotonin), while acetamide derivatives are typically intermediates rather than end-stage drugs .
- Synthetic Challenges: Introducing dimethylamino groups requires careful control of alkylation conditions to avoid over-functionalization, whereas chloromethyl groups are more straightforward to install .
Biological Activity
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring and a dimethylamino group, which contribute to its unique pharmacological profile. The compound has a molecular weight of 295.34 g/mol and is characterized by its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cell signaling pathways. It may function as an inhibitor of certain kinases or other proteins that regulate cell proliferation and apoptosis. The binding affinity and specificity towards these targets can lead to alterations in cellular processes, promoting apoptosis in cancer cells while sparing normal cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, including neuroblastoma and glioblastoma. Lethal concentrations (LC50) were found to be substantially lower than those of existing chemotherapeutic agents, indicating a potent antitumor activity .
- Mechanisms of Action : The compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis rates. Morphological assessments revealed significant changes in treated cells, such as enlarged nuclei and disrupted nuclear envelopes, indicative of apoptotic processes .
Pharmacokinetics and Biodistribution
Studies involving animal models have demonstrated favorable pharmacokinetic profiles for this compound. Following oral administration, the compound showed effective tissue uptake, particularly in brain tissues, which is crucial for treating central nervous system tumors .
Research Findings
A summary of notable research findings regarding the biological activity of this compound is presented in the table below:
Case Study 1: Neuroblastoma Treatment
In a controlled study involving neuroblastoma cell lines, this compound was tested for its cytotoxic effects. Results indicated that it effectively reduced cell viability at nanomolar concentrations. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Glioblastoma Research
A separate investigation focused on glioblastoma cells demonstrated that treatment with this compound led to significant reductions in cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses that revealed increased sub-G1 populations post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
